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molecular formula C9H9BrFNO B2646902 N-(2-bromoethyl)-4-fluorobenzamide CAS No. 95383-37-2

N-(2-bromoethyl)-4-fluorobenzamide

Cat. No. B2646902
M. Wt: 246.079
InChI Key: USSCXDBIFDPAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05834493

Procedure details

4-fluoro-benzoyl chloride (3 ml; 0.026 mol) was added dropwise to a cold (~0° C.). Stirring mixture of 2-bromo-ethyl-amine hydrobromide (5 g; 0.0236 mol) and 10% aqueous sodium hydroxide (21 ml; 0.052 mol). Crystalline product started to precipitate out of the reaction mixture almost immediately. After 15 minutes of stirring, the product was collected by filtration, triturated with diethyl ether and dried under vacuum giving the desired compound as a white solid (4 g).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
2-bromo-ethyl-amine hydrobromide
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
21 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.Br.[Br:12][CH2:13][CH2:14][NH2:15].[OH-].[Na+]>>[Br:12][CH2:13][CH2:14][NH:15][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[CH:3][CH:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Step Two
Name
2-bromo-ethyl-amine hydrobromide
Quantity
5 g
Type
reactant
Smiles
Br.BrCCN
Name
Quantity
21 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to precipitate out of the reaction mixture almost immediately
STIRRING
Type
STIRRING
Details
After 15 minutes of stirring
Duration
15 min
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
CUSTOM
Type
CUSTOM
Details
triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrCCNC(C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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